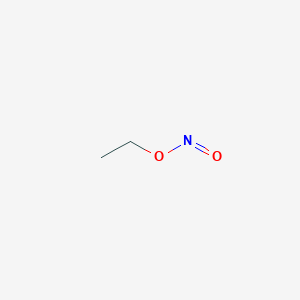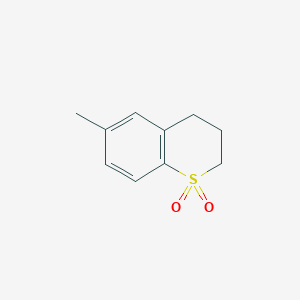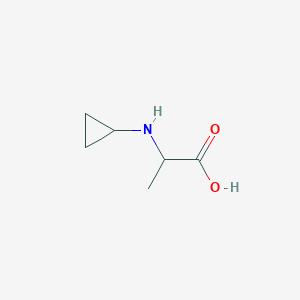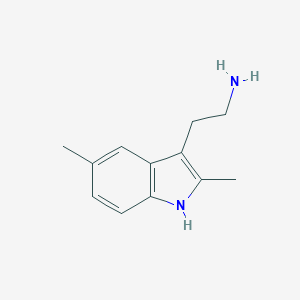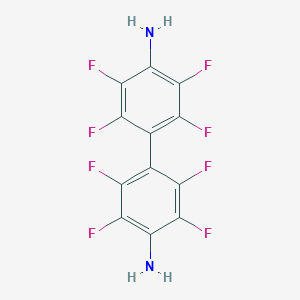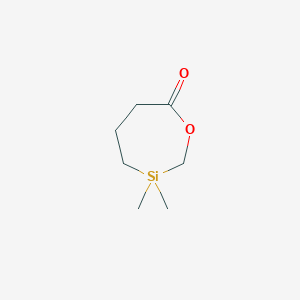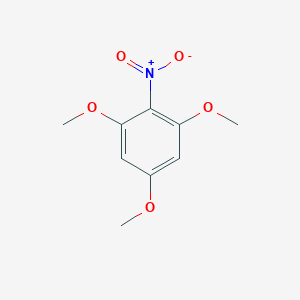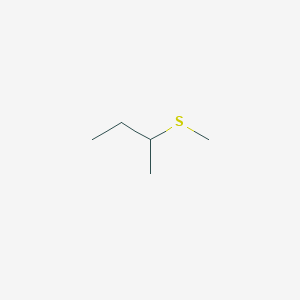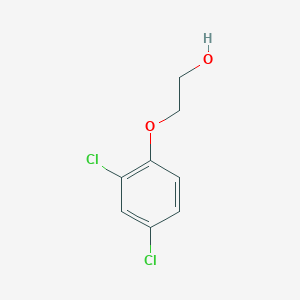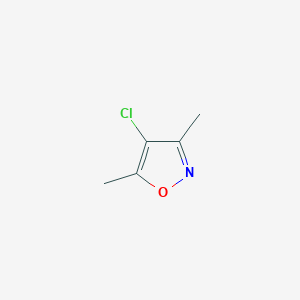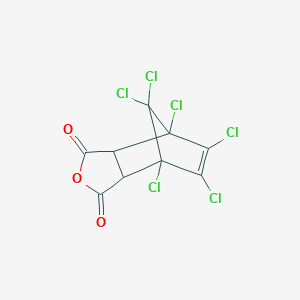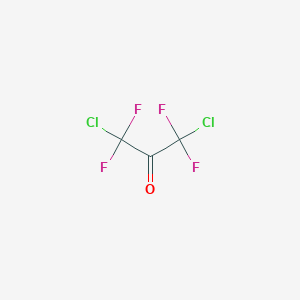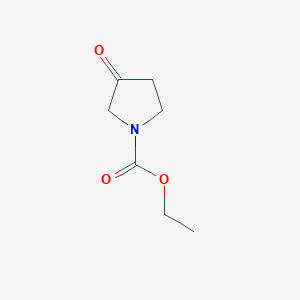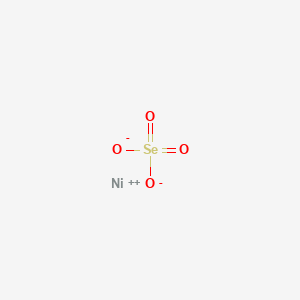
N-(4-Ethylphenyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)hydroxylamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EPONHA and has been found to have various applications in the field of chemistry and biology.
科学的研究の応用
EPONHA has been extensively used in scientific research due to its ability to act as a radical scavenger. This compound has been found to be effective in protecting cells from oxidative stress and reducing DNA damage. It has also been found to have anti-inflammatory properties and can inhibit the production of reactive oxygen species (ROS).
作用機序
EPONHA acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing them. This process helps to prevent oxidative damage to cells and reduces inflammation. EPONHA has also been found to inhibit the activity of enzymes that produce ROS, further reducing oxidative stress.
生化学的および生理学的効果
EPONHA has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. EPONHA has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, EPONHA has been found to have neuroprotective properties and can reduce oxidative damage in the brain.
実験室実験の利点と制限
EPONHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other radical scavengers. However, EPONHA has some limitations. It has a short half-life and can degrade quickly in biological systems. It also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
EPONHA has several potential future directions for scientific research. One area of interest is its potential as a therapeutic agent for various diseases. EPONHA has been found to have neuroprotective properties and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EPONHA has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis. Further research is needed to explore these potential therapeutic applications of EPONHA.
Conclusion:
In conclusion, EPONHA is a unique compound that has been extensively used in scientific research due to its radical scavenging properties. It has several potential applications in the field of chemistry and biology and has been found to have various biochemical and physiological effects. While it has some limitations, EPONHA has several advantages for lab experiments and has potential future directions for scientific research.
合成法
EPONHA can be synthesized through the reduction of nitrobenzene using sodium sulfide and ethyl iodide. The reaction takes place in an alkaline medium and results in the formation of EPONHA as a white solid. The purity of the compound can be increased through recrystallization.
特性
CAS番号 |
14546-38-4 |
|---|---|
製品名 |
N-(4-Ethylphenyl)hydroxylamine |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6,9-10H,2H2,1H3 |
InChIキー |
WHEWNUKTGUEMKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NO |
正規SMILES |
CCC1=CC=C(C=C1)NO |
その他のCAS番号 |
14546-38-4 |
同義語 |
Benzenamine, 4-ethyl-N-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



